NaV1.2/1.6 channel blocker-1
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Overview
Description
NaV1.2/1.6 channel blocker-1 is a potent inhibitor of sodium channels, specifically targeting the NaV1.2 and NaV1.6 subtypes. This compound has shown significant potential in the research of generalized epilepsy and movement disorders due to its ability to inhibit sodium currents in neurons .
Preparation Methods
The synthesis of NaV1.2/1.6 channel blocker-1 involves several steps. One common method includes the preparation of the compound in a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with deionized water . The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
NaV1.2/1.6 channel blocker-1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory properties.
Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to sodium channels.
Scientific Research Applications
NaV1.2/1.6 channel blocker-1 is primarily used in scientific research for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying sodium channel inhibition.
Biology: Researchers use it to understand the role of sodium channels in neuronal activity.
Medicine: It is investigated for its potential in treating generalized epilepsy and movement disorders
Industry: The compound is used in the development of new pharmaceuticals targeting sodium channels.
Mechanism of Action
NaV1.2/1.6 channel blocker-1 exerts its effects by binding to and stabilizing the inactivated state of sodium channels, specifically NaV1.2 and NaV1.6. This binding reduces the activity of excitatory neurons, thereby decreasing neuronal excitability. The compound has a high selectivity for these subtypes, sparing other sodium channels like NaV1.1, which are predominantly expressed in inhibitory neurons .
Comparison with Similar Compounds
NaV1.2/1.6 channel blocker-1 is unique due to its high selectivity for NaV1.2 and NaV1.6 channels. Similar compounds include:
XPC-7724: Targets NaV1.6 and NaV1.2 channels with high selectivity.
XPC-5462: Another selective inhibitor for NaV1.6 and NaV1.2 channels.
Lidocaine: A less selective sodium channel blocker used as a local anesthetic.
Phenytoin: A non-selective sodium channel blocker used in epilepsy treatment.
This compound stands out due to its specific inhibition of NaV1.2 and NaV1.6, making it a valuable tool in neurological research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-methyl-3-propylimidazo[1,2-c][1,3]benzoxazine-5-thione |
InChI |
InChI=1S/C14H14N2OS/c1-3-6-11-9(2)15-13-10-7-4-5-8-12(10)17-14(18)16(11)13/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
OEWGFBGGWFYYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2N1C(=S)OC3=CC=CC=C32)C |
Origin of Product |
United States |
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